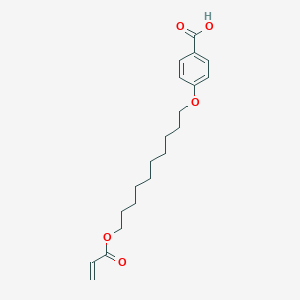![molecular formula C17H28N2O8 B114846 5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione CAS No. 147839-07-4](/img/structure/B114846.png)
5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione is a synthetic compound that combines the structural elements of glucopyranose and pentobarbital This compound is characterized by its unique molecular structure, which includes a glucopyranosyl moiety attached to a pentobarbital backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione typically involves the glycosylation of pentobarbital with a glucopyranosyl donor. The reaction conditions often require the presence of a catalyst and a suitable solvent. For instance, the glycosylation reaction can be carried out using a Lewis acid catalyst in an anhydrous solvent such as dichloromethane. The reaction is usually conducted at low temperatures to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process. The key intermediate for preparing glucopyranosyl derivatives is synthesized under mild reaction conditions, using cost-effective reagents. The process is designed to minimize impurities and achieve high optical purity, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, acids, and substituted compounds .
科学的研究の応用
5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets in the body. The compound binds to the GABAA receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system. This leads to increased chloride ion influx, resulting in hyperpolarization of neurons and a reduction in neuronal excitability. Additionally, the compound may interact with other receptors and ion channels, contributing to its overall pharmacological effects .
類似化合物との比較
5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione can be compared with other glycosylated barbiturates and glucopyranosyl derivatives:
Similar Compounds: Examples include 1-(beta-D-glucopyranosyl)amobarbital and 1-(beta-D-glucopyranosyl)phenobarbital.
Uniqueness: The unique combination of glucopyranose and pentobarbital in this compound imparts distinct pharmacological properties, such as enhanced stability and selectivity for certain receptors.
特性
CAS番号 |
147839-07-4 |
|---|---|
分子式 |
C17H28N2O8 |
分子量 |
388.4 g/mol |
IUPAC名 |
5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H28N2O8/c1-4-6-8(3)17(5-2)14(24)18-16(26)19(15(17)25)13-12(23)11(22)10(21)9(7-20)27-13/h8-13,20-23H,4-7H2,1-3H3,(H,18,24,26)/t8?,9-,10-,11+,12-,13-,17?/m1/s1 |
InChIキー |
KVCUMBIRVZPZCG-LSUXSMNCSA-N |
異性体SMILES |
CCCC(C)C1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC |
SMILES |
CCCC(C)C1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC |
正規SMILES |
CCCC(C)C1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC |
同義語 |
1-(beta-D-glucopyranosyl)pentobarbital 1-(glucopyranosyl)pentobarbital 1-(glucopyranosyl)pentobarbital, (R-(R*,R*))-isomer 1-(glucopyranosyl)pentobarbital, (R-(R*,S*))-isomer 1-(glucopyranosyl)pentobarbital, (S-(R*,R*))-isomer 1-Glu-pentobarbital 5-ethyl-5-(1'-methylbutyl)-1-(beta-D-glucopyranosyl)barbituric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B114763.png)
![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)












